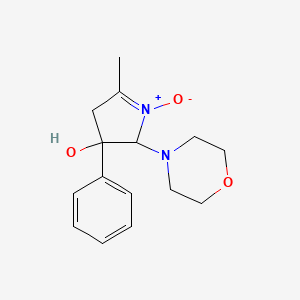
N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions such as cyclodesulfurization and nucleophilic substitution reactions. For example, compounds with structural similarities have been synthesized through cyclodesulfurization of thioamides to yield derivatives with significant yields, indicating the potential pathways for synthesizing N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Omar & Yamada, 1966). Furthermore, the synthesis involving ether diamine monomers containing cyclohexane structures suggests a method for creating compounds with complex amide structures (Chin‐Ping Yang et al., 1999).
Molecular Structure Analysis
Studies on molecular structure, including crystallography and conformational analysis, provide insights into the compound's geometry and electron distribution. For instance, research on related cyclohexane derivatives has elucidated their crystal structures and conformation, offering a framework for understanding the structural aspects of N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (J. Lin et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to N-cyclohexyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been explored through various reactions, including iodine-mediated oxidative desulfurization and electrophilic cyclization, revealing pathways for modifying the compound and derivatizing its structure for potential applications (Shibahara et al., 2006), (Danilyuk et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, glass transition temperatures, and thermal stability are critical for understanding the material characteristics of compounds. Polyamides derived from cyclohexane structures demonstrate good solubility in polar organic solvents and high thermal stability, providing insights into the physical behavior of similar compounds (Chin‐Ping Yang et al., 1999).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
Iodine-mediated Oxidative Cyclization : Shibahara et al. (2006) developed an iodine-mediated, oxidative desulfurization-promoted cyclization method for the preparation of 2-azaindolizines and their sulfur-bridged dimers. This method facilitates the conversion of N-2-pyridylmethyl thioamides to a variety of fluorescent compounds, showcasing a novel application in the synthesis of complex molecular structures [Shibahara et al., 2006].
Selective Hydrogenation : Wang et al. (2011) reported a catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride, which promotes the selective formation of cyclohexanone from phenol in aqueous media. This breakthrough in catalysis underscores the compound's role in facilitating selective chemical transformations under mild conditions [Wang et al., 2011].
Dearomatising Rearrangements : Clayden et al. (2004) demonstrated that thiophene-3-carboxamides undergo dearomatising cyclisation upon treatment with LDA, transforming into pyrrolinones and azepinones. This study highlights the compound's utility in generating novel heterocyclic structures through rearrangements [Clayden et al., 2004].
Pharmacological Research
PET Imaging of Serotonin Receptors : Choi et al. (2015) explored the use of 18F-Mefway in PET imaging for the quantification of 5-HT1A receptors in humans, comparing its efficacy to 18F-FCWAY. This research indicates the compound's potential in enhancing neuroimaging techniques for studying serotonin receptor distributions [Choi et al., 2015].
Anticancer and Enzymatic Inhibition Studies
Synthesis of Anticancer Compounds : Al-Majid et al. (2019) developed an efficient method for synthesizing 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, demonstrating its anticancer activities across several cancer cell lines. This work showcases the application of related compounds in medicinal chemistry for developing new therapeutic agents [Al-Majid et al., 2019].
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-12-6-2-1-3-7-12)14-10-13(11-21-14)22(19,20)17-8-4-5-9-17/h10-12H,1-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSCKUBONPOMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)
![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)
![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)